molecular formula C9H15N3O B2378013 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol CAS No. 1344051-81-5

1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol

Cat. No.: B2378013
CAS No.: 1344051-81-5
M. Wt: 181.239
InChI Key: YLWWICKAFCBUHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol is a heterocyclic compound that features both pyrazole and pyrrolidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen-containing rings in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol typically involves the reaction of pyrazole derivatives with pyrrolidine derivatives under controlled conditions. One common method involves the alkylation of pyrazole with a suitable pyrrolidine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a dihydropyrazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand for metal ions, while the pyrrolidine ring can interact with biological macromolecules such as proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 4-(2-(1H-pyrazol-1-yl)ethyl)piperidine
  • 1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine
  • Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate

Uniqueness: 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol is unique due to the presence of both pyrazole and pyrrolidine rings, which confer distinct chemical and biological properties. The combination of these rings in a single molecule allows for versatile interactions with various targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2-pyrazol-1-ylethyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c13-9-2-5-11(8-9)6-7-12-4-1-3-10-12/h1,3-4,9,13H,2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWWICKAFCBUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CCN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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